molecular formula C16H24N2O2 B4579005 N~2~-cyclohexyl-N~1~-(4-methoxyphenyl)-N~2~-methylglycinamide

N~2~-cyclohexyl-N~1~-(4-methoxyphenyl)-N~2~-methylglycinamide

Cat. No.: B4579005
M. Wt: 276.37 g/mol
InChI Key: CUZNXICKANZSIZ-UHFFFAOYSA-N
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Description

N~2~-cyclohexyl-N~1~-(4-methoxyphenyl)-N~2~-methylglycinamide, commonly referred to as CMG, is a synthetic compound that has been studied for its potential use in scientific research. CMG belongs to a class of compounds known as glycine transporter inhibitors, which have been shown to have potential therapeutic applications in various neurological disorders. In

Scientific Research Applications

Synthesis and Characterization

N2-cyclohexyl-N1-(4-methoxyphenyl)-N2-methylglycinamide and its derivatives are actively researched for their synthesis and potential applications in various fields. A study by Özer et al. (2009) focused on synthesizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with 3-methoxyphenyl and 4-methoxyphenyl substituents. These compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, with one specific compound further analyzed through single crystal X-ray diffraction. This detailed characterization underscores the compound's structural diversity and potential for further functional applications (Özer, Arslan, VanDerveer, & Külcü, 2009).

Photophysical Studies

Bangal et al. (1996) conducted a photophysical study of derivatives closely related to N2-cyclohexyl-N1-(4-methoxyphenyl)-N2-methylglycinamide, specifically focusing on 1-(4-methoxy-1-phenyl)-3-(1-naphthyl) prop-2-en-1-one and its interactions in different solvents. Their research highlights the compound's phosphorescence emissions and vibronic interactions, indicating potential applications in photophysics and photochemistry. Such studies are crucial for understanding the fundamental properties that could be leveraged in developing optical materials or sensors (Bangal, Lahiri, Kar, & Chakravorti, 1996).

Bioactivity and Pharmacological Potential

Research has also been directed towards understanding the bioactivity and pharmacological potential of compounds structurally related to N2-cyclohexyl-N1-(4-methoxyphenyl)-N2-methylglycinamide. For instance, Wang et al. (2015) isolated new cyclohexenone and cyclopentenone derivatives from the mangrove endophytic fungus Alternaria sp. These compounds exhibited significant ABTS scavenging activities and showed inhibitory activities against Fusarium graminearum and Calletotrichum musae, suggesting potential applications in agriculture and pharmaceuticals (Wang, Ding, Wang, Du, Liu, Kong, & Li, 2015).

Lead Optimization for Cancer Treatment

Another significant area of research involves the optimization of derivatives for targeted cancer therapies. Bhat et al. (2015) synthesized and evaluated 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides against the HER-2 overexpressed breast cancer cell line SKBr-3. This study identified compounds with potent activity, highlighting the therapeutic potential of these derivatives in treating HER-2 overexpressed breast cancers (Bhat, Al‐Dhfyan, Naglah, Khan, & Al-Omar, 2015).

Properties

IUPAC Name

2-[cyclohexyl(methyl)amino]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-18(14-6-4-3-5-7-14)12-16(19)17-13-8-10-15(20-2)11-9-13/h8-11,14H,3-7,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZNXICKANZSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)OC)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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